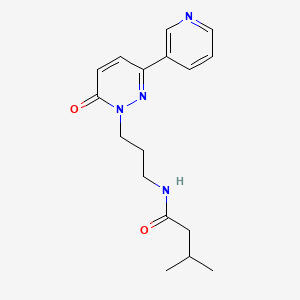
3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide is a complex organic compound that belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities. This compound features a unique structure that includes a pyridazinone ring and a pyridine moiety, suggesting potential for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N4O2, with a molecular weight of approximately 300.36 g/mol. The compound's structural complexity allows it to interact with multiple biological targets, enhancing its potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₂ |
| Molecular Weight | 300.36 g/mol |
| CAS Number | 1021027-04-2 |
Antimicrobial Properties
Pyridazinone derivatives, including this compound, have been investigated for their antimicrobial properties. Studies indicate that compounds in this class may exhibit significant activity against various bacterial strains, making them potential candidates for antibiotic development.
Anticancer Activity
Research into the anticancer properties of similar compounds has shown promising results. For instance, derivatives with structural similarities have been found to inhibit cell proliferation in cancer cell lines, suggesting that this compound may also possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and disruption of mitotic processes.
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within cancerous or microbial cells. The presence of the pyridine and pyridazinone moieties may facilitate binding to these targets, leading to inhibition of their normal function and subsequent therapeutic effects.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a major pharmaceutical university evaluated the antimicrobial efficacy of various pyridazinone derivatives, including compounds structurally related to this compound). The results indicated a significant reduction in bacterial growth for several strains, including Staphylococcus aureus and Escherichia coli, suggesting that further exploration into this compound's antimicrobial potential is warranted.
Study 2: Anticancer Properties
In another investigation published in a peer-reviewed journal, the anticancer properties of pyridazinone derivatives were assessed using human cancer cell lines. The study found that these compounds induced cell cycle arrest and apoptosis in treated cells. Specifically, the derivative resembling this compound demonstrated IC50 values indicating potent cytotoxicity against several cancer types.
Summary of Findings
| Study Type | Findings |
|---|---|
| Antimicrobial | Significant inhibition of bacterial growth |
| Anticancer | Induced apoptosis and cell cycle arrest |
Propriétés
IUPAC Name |
3-methyl-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13(2)11-16(22)19-9-4-10-21-17(23)7-6-15(20-21)14-5-3-8-18-12-14/h3,5-8,12-13H,4,9-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXJISFGOXSYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCCN1C(=O)C=CC(=N1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














